molecular formula C4H6S2 B094186 Vinyl disulfide CAS No. 15805-34-2

Vinyl disulfide

Cat. No.: B094186
CAS No.: 15805-34-2
M. Wt: 118.2 g/mol
InChI Key: JEQYWIBQETUPEM-UHFFFAOYSA-N
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Description

Vinyl disulfide is an organic compound characterized by the presence of a disulfide bond (S-S) and a vinyl group (CH2=CH-). This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications. The disulfide bond is a crucial structural feature that plays a significant role in the stability, folding, and biological function of proteins and peptides. Vinyl disulfides are also important in material and food chemistry due to their versatility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl disulfides can be synthesized through several methods. One common approach involves the reaction of S-vinyl phosphorodithioate with thiotosylates or S-vinyl thiotosylate with thiols. These reactions are typically carried out under mild conditions and yield unsymmetrical vinyl disulfides with additional functional groups such as hydroxy, carboxy, protected amino, or ester groups . Another method involves the sodium iodide-mediated sulfenylation of alcohols and sulfinic acids, which allows for solvent-controlled selectivity in the synthesis of vinyl sulfides and vinyl sulfones .

Industrial Production Methods: Industrial production of vinyl disulfides often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired functional groups and the specific application of the vinyl disulfide. The reactions are optimized for high yield and purity, ensuring that the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Vinyl disulfides undergo various chemical reactions, including:

    Oxidation: Vinyl disulfides can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of vinyl disulfides typically yields thiols or thiolates.

    Substitution: Vinyl disulfides can participate in substitution reactions, where the vinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vinyl disulfides can yield sulfoxides or sulfones, while reduction can produce thiols or thiolates.

Scientific Research Applications

Vinyl disulfides have a wide range of applications in scientific research, including:

    Chemistry: Vinyl disulfides are used as intermediates in the synthesis of complex organic molecules.

    Biology: The disulfide bond in vinyl disulf

Properties

IUPAC Name

(ethenyldisulfanyl)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6S2/c1-3-5-6-4-2/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQYWIBQETUPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CSSC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166354
Record name Vinyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15805-34-2
Record name Vinyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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